molecular formula C19H18N2O3 B2425996 (2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 312703-08-5

(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2425996
CAS No.: 312703-08-5
M. Wt: 322.364
InChI Key: PDUKJPJMBVPKDP-VZCXRCSSSA-N
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Description

(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 8-ethoxy-2H-chromene-3-carboxylic acid with 4-methylphenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or toluene, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Used in the synthesis of various organic compounds.

    tert-Butylamine: An aliphatic primary amine used in various chemical reactions.

Uniqueness

(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide stands out due to its unique structural features, which confer specific biological activities not observed in similar compounds

Properties

IUPAC Name

8-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-23-16-6-4-5-13-11-15(18(20)22)19(24-17(13)16)21-14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUKJPJMBVPKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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